2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications due to its stability and reactivity. The compound is characterized by its long alkyl chain and multiple ether linkages, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 12-methyltridecane-1,12-diol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkages. The reaction conditions include a temperature range of 80-120°C and a pressure of 1-2 atm to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted ethers and alcohols.
Scientific Research Applications
2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, cosmetics, and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents. Additionally, the compound can interact with proteins, affecting their structure and function, which is useful in biochemical assays and research .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol: Similar in structure but with shorter alkyl chains.
Polyethylene glycol: A polymer with repeating ethylene glycol units, used in various industrial and medical applications.
Dodecyl ether: Another ether compound with a long alkyl chain, used as a surfactant.
Uniqueness
2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) is unique due to its specific alkyl chain length and multiple ether linkages, which provide distinct chemical and physical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
920753-88-4 |
---|---|
Molecular Formula |
C18H38O4 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-[12-(2-hydroxyethoxy)-12-methyltridecoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-18(2,22-17-14-20)12-10-8-6-4-3-5-7-9-11-15-21-16-13-19/h19-20H,3-17H2,1-2H3 |
InChI Key |
TXJQJGNTRGZKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCCCCOCCO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.